REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[C:8]([C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=2)=[N:9][C:10](O)=[N:11][C:12]=1[CH:13]([CH3:15])[CH3:14]>>[Br:6][C:7]1[C:8]([C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=2)=[N:9][C:10]([Cl:3])=[N:11][C:12]=1[CH:13]([CH3:15])[CH3:14]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
5.027 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC(=NC1C(C)C)O)C1=CC=C(C=C1)F
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
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Details
|
The mixture was then stirred for 150 minutes at this temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at 199° C
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Type
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CUSTOM
|
Details
|
used in subsequent reaction without further purification
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Type
|
TEMPERATURE
|
Details
|
to cool to 25° C
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched by dropwise addition (with 30 mL of EtOAc rinses) into a stirred mixture of ice (60 g), water (40 mL), and sodium bicarbonate (10 g)
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Type
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ADDITION
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Details
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After completion of the addition, sodium bicarbonate (13 g)
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Type
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ADDITION
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Details
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added
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Type
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EXTRACTION
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Details
|
The mixture was then extracted with ethyl acetate (4×70 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous magnesium sulphate
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Type
|
FILTRATION
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Details
|
The solution was filtered through a pad of diatomaceous earth
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
150 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=NC1C(C)C)Cl)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.98 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |